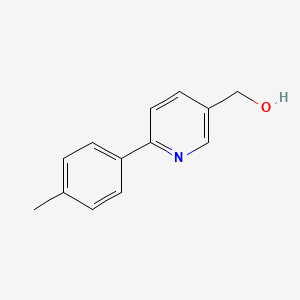

(6-P-Tolylpyridin-3-YL)methanol

Beschreibung

Significance of Pyridine-Based Chemical Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of synthetic chemistry. nih.govipinnovative.comresearchgate.netnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene (B151609). This allows for selective functionalization at various positions around the ring. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal catalysts, making pyridine-containing molecules valuable as ligands in catalysis and as pharmacophores in drug design. ipinnovative.comnih.gov The pyridine scaffold is a common motif in numerous natural products and pharmaceuticals, underscoring its biological relevance. nih.govnih.gov

Overview of Aryl-Substituted Pyridylmethanols as Research Targets

The introduction of an aryl substituent onto the pyridylmethanol framework dramatically expands the chemical space and potential applications of these molecules. The aryl group can influence the electronic properties of the pyridine ring, modulate the reactivity of the methanol (B129727) group, and introduce steric bulk that can be crucial for controlling selectivity in chemical reactions. Aryl-substituted pyridylmethanols are of significant interest as precursors to a variety of biologically active compounds and as ligands for transition metal-catalyzed reactions. The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the carbon-carbon bond between the pyridine and aryl rings. nih.govst-andrews.ac.uk

Scope and Research Avenues for (6-P-Tolylpyridin-3-YL)methanol

This compound, with its specific substitution pattern of a p-tolyl group at the 6-position of the pyridine ring and a methanol group at the 3-position, represents a promising yet underexplored molecule. The tolyl group, a methyl-substituted phenyl ring, can offer subtle yet important electronic and steric effects. The exploration of this compound opens up several research avenues. In medicinal chemistry, it can serve as a scaffold for the development of novel therapeutic agents, drawing inspiration from the biological activities observed in structurally related 6-aryl-pyridine derivatives, such as anti-inflammatory and antibacterial agents. The concept of bioisosteric replacement, where one functional group is swapped for another with similar properties, could also be applied to design analogs with improved pharmacological profiles. nih.govu-tokyo.ac.jp In materials science, the rigid, aromatic structure of this compound could be exploited in the design of new organic materials with interesting photophysical or electronic properties. Furthermore, its potential as a ligand in asymmetric catalysis warrants investigation, as the chiral environment created by the tolyl and methanol groups could lead to high enantioselectivity in various transformations.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, its properties can be estimated based on its structure and comparison with closely related compounds like (6-methylpyridin-3-yl)methanol.

| Property | Value (Estimated/Calculated) |

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

| pKa | The pyridine nitrogen is expected to be weakly basic. |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the 6-arylpyridine core followed by the introduction or modification of the methanol group. A common and efficient method for forming the C-C bond between the pyridine and the tolyl group is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route would start with a di-substituted pyridine, such as 6-chloro-3-pyridylmethanol or a protected version thereof. This would then be reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base. The final step would be the deprotection of the alcohol if a protecting group was used.

Alternatively, one could start with a pre-formed 6-p-tolylpyridine derivative containing a precursor to the methanol group at the 3-position, such as a carboxylic acid or an aldehyde. For instance, 6-p-tolylnicotinic acid could be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride. Similarly, catalytic hydrogenation of 6-p-tolylpyridine-3-carbaldehyde would also yield the desired product.

Research Applications and Future Directions

The specific research applications of this compound are still emerging, but based on the broader class of 6-aryl-pyridine derivatives, several promising areas can be identified.

Medicinal Chemistry

Structurally similar 6-aryl-3-aminothieno[2,3-b]pyridine derivatives have shown potent anti-inflammatory activity. This suggests that this compound and its derivatives could be investigated as potential anti-inflammatory agents. Furthermore, other pyridine-containing compounds have demonstrated a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov Therefore, a systematic medicinal chemistry campaign to synthesize and screen a library of compounds based on the this compound scaffold could lead to the discovery of new therapeutic leads.

Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group in this compound can act as a bidentate ligand for various metal centers. The steric bulk provided by the p-tolyl group could create a specific chiral pocket around the metal, making it a candidate for applications in asymmetric catalysis. Investigating its coordination chemistry with different transition metals and testing the resulting complexes in various catalytic reactions, such as hydrogenations or C-C bond-forming reactions, is a promising research direction.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H13NO |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

[6-(4-methylphenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C13H13NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |

InChI-Schlüssel |

QBRSUCQSDKNINU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 P Tolylpyridin 3 Yl Methanol and Its Analogs

Direct Synthetic Routes to Pyridylmethanols

These routes construct the molecule by first establishing the substituted pyridine (B92270) core containing a carbonyl group (such as an aldehyde, ketone, or ester) at the 3-position, which is then converted to the hydroxymethyl group.

The reduction of a carbonyl functional group is a fundamental and widely used method for the synthesis of alcohols. wikipedia.org For the preparation of (6-P-Tolylpyridin-3-YL)methanol, a suitable precursor would be a derivative of 6-(p-tolyl)nicotinic acid, such as an aldehyde, ester, or the carboxylic acid itself. The choice of reducing agent is critical and depends on the reactivity of the starting carbonyl compound. libretexts.org

Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or stronger ones like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Carboxylic acids and their esters require a more potent reducing agent, with LiAlH₄ being the standard choice, as NaBH₄ is typically not reactive enough for this transformation. libretexts.org The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com For instance, the synthesis of this compound can be achieved by the reduction of 6-(p-tolyl)nicotinic acid or its methyl ester using LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Table 1: Common Reducing Agents for Carbonyl Reduction

| Reducing Agent | Abbreviation | Typical Substrates | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Alcohols |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols |

| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles | Aldehydes |

| Lithium Borohydride | LiBH₄ | Esters, Aldehydes, Ketones | Alcohols |

Grignard and organolithium reagents are powerful carbon-based nucleophiles used to form carbon-carbon bonds. masterorganicchemistry.com In the context of pyridylmethanol synthesis, these reagents can add to pyridine carbaldehydes. For example, the reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with pyridine-3-carbaldehyde would result in the formation of a secondary alcohol, (p-tolyl)(pyridin-3-yl)methanol, after acidic workup. masterorganicchemistry.com

While this method is highly effective for generating secondary or tertiary alcohols, it is not a direct route to the primary alcohol this compound if starting from a simple pyridine carbaldehyde. However, it represents a key strategy for producing analogs with increased substitution at the carbinol center. The mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon. masterorganicchemistry.com More advanced strategies involve the dearomative addition of Grignard reagents to activated pyridinium (B92312) salts, often catalyzed by transition metals like copper, to produce highly functionalized dihydropyridines which can be precursors to substituted pyridines. nih.govnih.gov

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C bonds, particularly between sp²-hybridized carbon atoms. youtube.com The Suzuki-Miyaura coupling is a premier method for this purpose and is highly applicable to the synthesis of the this compound framework. mdpi.com

A plausible and efficient route involves the palladium-catalyzed coupling of a 6-halopyridine derivative with an arylboronic acid. rsc.orgresearchgate.net Specifically, a precursor like methyl 6-chloronicotinate or 6-bromo-3-pyridinecarboxaldehyde can be reacted with p-tolylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system like dioxane/water. rsc.orgmdpi.com Once the 6-(p-tolyl)pyridine scaffold is constructed, the ester or aldehyde group at the 3-position can be reduced to the primary alcohol using the methods described in section 2.1.1. This modular approach allows for significant variation in the aryl group by simply changing the boronic acid partner. mdpi.com

Table 2: Example of Suzuki Cross-Coupling for Aryl-Pyridine Synthesis

| Aryl Boronic Acid | Halopyridine Precursor | Catalyst/Ligand | Base | Product Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | 5-Chloro-4-(2-((methoxycarbonyl)amino)ethyl)-1,2-phenylene diacetate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 95% | mdpi.com |

| 3-Fluorophenylboronic acid | 5-Chloro-4-(2-((methoxycarbonyl)amino)ethyl)-1,2-phenylene diacetate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 92% | mdpi.com |

| 4-Acetylphenylboronic acid | 5-Chloro-4-(2-((methoxycarbonyl)amino)ethyl)-1,2-phenylene diacetate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 85% | mdpi.com |

| 4-(Trifluoromethyl)phenylboronic acid | 5-Chloro-4-(2-((methoxycarbonyl)amino)ethyl)-1,2-phenylene diacetate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 89% | mdpi.com |

Functionalization of Pre-existing Pyridine Scaffolds

An alternative to building the molecule from the ground up is to start with a simpler pyridine derivative and introduce the necessary substituents through late-stage functionalization. C-H activation has emerged as a powerful tool for this purpose.

Direct C-H arylation is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. nih.govbeilstein-journals.org Palladium catalysts are frequently employed to selectively activate a C-H bond on the pyridine ring and couple it with an aryl partner, such as an aryl halide, triflate, or boronic acid. oup.comrsc.org The regioselectivity of pyridine C-H arylation can be challenging; however, reactions can be directed to specific positions (C2, C3, or C4) depending on the catalyst, ligands, and directing groups. oup.comresearchgate.net For the synthesis of a 6-aryl-3-pyridylmethanol, one could envision a scenario where a (pyridin-3-yl)methanol derivative, possibly with a protecting group on the alcohol, is directly arylated at the C6 position. This approach is synthetically elegant but may require careful optimization to control the position of arylation.

Deprotonative Cross-Coupling Processes (DCCP) represent a specific subset of C-H functionalization targeting weakly acidic C(sp³)–H bonds. nih.govrsc.org This methodology is particularly relevant for the functionalization of pyridylmethyl systems. In this process, a strong base is used to deprotonate the methylene (B1212753) (CH₂) group adjacent to the pyridine ring, generating a nucleophilic organometallic intermediate. This intermediate then undergoes palladium-catalyzed cross-coupling with an aryl halide. nih.gov

Research has demonstrated the successful mono-arylation of 4-pyridylmethyl aryl ethers using a Pd(NIXANTPHOS)-based catalyst. nih.gov This strategy could conceptually be applied to a (pyridin-3-yl)methyl ether. The ether functionality serves to acidify the adjacent methylene protons, facilitating their removal by a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The resulting benzylic-type anion is then coupled with an aryl bromide (e.g., p-tolyl bromide) in a palladium-catalyzed cycle to form the desired C-C bond. This method provides a novel disconnection for accessing complex pyridine derivatives by functionalizing the benzylic position directly.

Table 3: DCCP Arylation of 4-Pyridylmethyl Aryl Ethers with Aryl Bromides

| Aryl group on Ether | Aryl Bromide | Catalyst/Ligand | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenyl | 2-Bromonaphthalene | Pd(OAc)₂ / NIXANTPHOS | CPME | 86% | nih.gov |

| 3-Methoxyphenyl | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / NIXANTPHOS | CPME | 84% | nih.gov |

| 4-Methoxyphenyl | 4-Chloro-1-bromobenzene | Pd(OAc)₂ / NIXANTPHOS | CPME | 83% | nih.gov |

| 3-(Trifluoromethyl)phenyl | 5-Bromo-1-methyl-1H-indole | Pd(OAc)₂ / NIXANTPHOS | CPME | 85% | nih.gov |

Palladium-Catalyzed C-H Activation and Arylation Methodologies

Ligand Design in Palladium-Catalyzed Reactions

The synthesis of the core biaryl structure of this compound typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The success of these reactions is critically dependent on the design of the ligand coordinated to the palladium center. The ligand's electronic and steric properties directly influence the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.

Research has shown that bulky and electron-rich phosphine (B1218219) ligands often enhance the efficiency of these cross-coupling reactions. tcichemicals.comnih.gov These ligands, particularly dialkylbiarylphosphines, can stabilize the palladium(0) species and facilitate the oxidative addition of the aryl halide. tcichemicals.comnih.gov Furthermore, they promote the reductive elimination step, leading to faster turnover rates and broader substrate scope, enabling the coupling of even challenging substrates like heteroaryl chlorides. tcichemicals.com

A study on Pd(II) complexes with various 4-substituted pyridine ligands found that more basic ligands generally led to slightly greater catalytic effectiveness in Suzuki-Miyaura coupling. wikipedia.org However, the relationship is not always straightforward, as steric effects can also play a significant role. wikipedia.org The choice of ligand can be tailored to optimize the reaction for specific substrates, balancing electronic and steric factors to achieve high yields and selectivity. For instance, a family of cyclometallated palladium catalysts bearing thiosemicarbazone ligands showed that the best conversion rates were obtained with ligands having methoxy-disubstituted aromatic rings. libretexts.org

Interactive Data Table: Ligand Effects in Palladium-Catalyzed Suzuki Reactions

| Ligand Type | Key Characteristics | Impact on Reaction | References |

| Triarylphosphines | Early generation ligands | Foundational, but often require harsh conditions | tcichemicals.com |

| Dialkylbiarylphosphines | Bulky and electron-rich | Enhance reaction rates, broaden substrate scope, allow for room temperature reactions | tcichemicals.comnih.gov |

| Pyridine-based Ligands | Basicity can be tuned | More basic ligands can increase catalytic activity | wikipedia.org |

| Thiosemicarbazone Ligands | Form cyclometallated Pd complexes | Substituents on the ligand backbone significantly alter catalytic efficiency | libretexts.org |

Nucleophilic Substitution Reactions on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental strategy for introducing functional groups. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. These reactions proceed via an addition-elimination mechanism.

The position of substitution is highly regioselective. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen, providing significant stabilization. Substitution at the C3 (meta) position is much slower because it does not allow for this resonance stabilization. Therefore, to synthesize a 3-substituted pyridine like this compound, direct SNAr is not the preferred route for introducing the hydroxymethyl group itself. Instead, this reaction is crucial for preparing the necessary precursors, such as introducing a leaving group at a different position that can then be used in a cross-coupling reaction.

Derivatization Strategies for Hydroxymethylpyridines

Once the this compound scaffold is synthesized, the hydroxymethyl group serves as a handle for further functionalization. Derivatization through alkylation, arylation, esterification, and etherification allows for the exploration of the chemical space around the core molecule, leading to a diverse library of analogs.

Alkylation and Arylation Procedures

Alkylation and arylation modify the alcohol functionality, converting it into an ether or a more complex secondary alcohol, respectively. These derivatization procedures are employed to protect hydroxyl groups, increase volatility for analysis, or introduce new functionalities. libretexts.org

A particularly efficient method for the direct arylation of pyridylmethyl alcohols involves a palladium-catalyzed deprotonative cross-coupling process. In this approach, a pyridylmethyl silyl (B83357) ether reacts with an aryl bromide in the presence of a palladium catalyst and a base. This method is compatible with a variety of aryl bromides bearing both electron-donating and electron-withdrawing groups and can be performed as a one-pot cross-coupling/desilylation sequence to directly yield the arylated secondary alcohols.

Esterification and Etherification Reactions

The hydroxymethyl group of pyridylmethanols can be readily converted into esters and ethers, which are common derivatives in medicinal chemistry and materials science.

Esterification is typically achieved through reaction with a carboxylic acid. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), is a classic method. youtube.comyoutube.com However, due to the basic nature of the pyridine ring, which would be protonated under these conditions, alternative methods are often more effective. The Mitsunobu reaction provides a powerful alternative for converting alcohols to esters under mild, neutral conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction uses triphenylphosphine (B44618) (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org More recently, enzymatic methods using lipases like Novozym 435 have been developed for the efficient and environmentally friendly synthesis of pyridine esters. nih.gov

Etherification is most commonly accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. byjus.comyoutube.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orgbyjus.com

Interactive Data Table: Common Derivatization Reactions for Hydroxymethylpyridines

| Reaction | Reagents | Product | Key Features | References |

| Fischer Esterification | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Ester | Reversible; requires acid catalyst | youtube.comyoutube.com |

| Mitsunobu Reaction | Carboxylic Acid, TPP, DEAD/DIAD | Ester | Mild conditions; inversion of stereochemistry | wikipedia.orgorganic-chemistry.orgnih.gov |

| Enzymatic Esterification | Carboxylic Acid, Lipase (B570770) (e.g., Novozym 435) | Ester | Mild, environmentally friendly, high yield | nih.gov |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Ether | SN2 mechanism; best with primary halides | wikipedia.orgmasterorganicchemistry.combyjus.com |

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

Creating chiral analogs of this compound, where the carbon bearing the hydroxyl group is a stereocenter, requires specialized asymmetric synthesis techniques. These methods are essential for producing single enantiomers, which is often crucial for biological applications as different enantiomers can have vastly different pharmacological effects. The two primary strategies employed are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries and Catalysis in Pyridylmethanol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter has been created, the auxiliary is removed. youtube.com This strategy is reliable and has been used extensively in the synthesis of complex molecules. organic-chemistry.orgyoutube.com Commonly used auxiliaries include Evans' oxazolidinones and those derived from natural sources like camphor, amino acids, and terpenes. organic-chemistry.orgbyjus.com In the context of pyridylmethanol synthesis, a chiral auxiliary could be attached to a precursor, for example, as an ester or amide. An enolate could then be formed and subjected to an asymmetric alkylation or aldol (B89426) reaction, with the auxiliary sterically directing the approach of the electrophile to one face of the enolate. byjus.com Subsequent cleavage of the auxiliary would yield the enantiomerically enriched chiral product.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. googleapis.com For the synthesis of chiral pyridines, a notable method involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. This method demonstrates high enantioselectivity and tolerates a wide range of functional groups. Other approaches include the use of chiral dialkylaminopyridine catalysts or the N-heterocyclic carbene-catalyzed annulation of enals with pyrazol-5-amines to produce chiral pyridinones. masterorganicchemistry.comgoogle.com These catalytic methods provide direct access to functionalized, chiral pyridine derivatives, which can be precursors to or analogs of chiral pyridylmethanols.

Stereoselective Functionalization of Pyridine Rings

The introduction of chirality into pyridine-containing molecules is a critical step in the synthesis of many biologically active compounds and advanced materials. Stereoselective functionalization of the pyridine ring, particularly for the synthesis of chiral alcohols like this compound and its analogs, presents a significant challenge due to the electronic nature of the heterocycle. However, several powerful strategies have been developed to achieve high levels of stereocontrol. These methods primarily include enzymatic resolutions, asymmetric catalysis, and the use of chiral auxiliaries.

One prominent approach involves the kinetic resolution of racemic pyridyl alcohols. Lipase-catalyzed enantioselective acetylation has been demonstrated as an effective method for separating enantiomers. For instance, the resolution of racemic 1-(2-pyridyl)ethanols using Candida antarctica lipase (CAL) with vinyl acetate (B1210297) as the acylating agent yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org This method's efficiency can be temperature-dependent, with higher temperatures sometimes accelerating the reaction without compromising enantiospecificity. acs.org

Chemoenzymatic methods also offer a robust pathway to chiral pyridine-based alcohols. The asymmetric reduction of prochiral ketones is a key strategy, often employing alcohol dehydrogenases. These enzymatic reactions can deliver high conversions and excellent enantioselectivities, providing access to valuable enantiopure heteroaromatic alcohols which are significant for pharmacologically relevant molecules. nih.gov

Asymmetric catalysis provides a direct route to enantiomerically enriched pyridyl alcohols and other chiral pyridine derivatives. The asymmetric reduction of pyridyl ketones using transition metal complexes with chiral ligands is a well-established technique. ru.nl Furthermore, highly enantioselective catalytic additions to poorly reactive β-substituted alkenyl pyridines have been developed. These methods often utilize a combination of a Lewis acid to enhance reactivity and a copper catalyst with a chiral diphosphine ligand, reacting with Grignard reagents to yield a variety of alkylated chiral pyridines. researchgate.net This approach demonstrates remarkable functional group tolerance. researchgate.net

Another innovative strategy involves the dearomatization of the pyridine ring followed by an enantioselective functionalization. A stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines. This Cu(I)-catalyzed process achieves high regio-, diastereo-, and enantioselectivity, offering a versatile entry point to chiral piperidines and allowing for the stereospecific transformation of the C–B bond. acs.org

The direct, highly enantioselective catalytic synthesis of chiral pyridines from β-substituted alkenyl pyridines showcases the power of combining Lewis acid activation with copper-chiral diphosphine ligand catalysis. This method allows for the use of readily available and highly reactive Grignard reagents to access a wide array of alkylated chiral pyridines with high enantiomeric excess.

Below are tables summarizing key findings in the stereoselective functionalization of pyridine rings, which are foundational for the synthesis of chiral analogs related to this compound.

Table 1: Lipase-Catalyzed Resolution of Racemic 1-(2-Pyridyl)ethanols acs.org

| Substrate | Enzyme | Temperature (°C) | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-(2-pyridyl)ethanol | Candida antarctica lipase (CAL) | Room Temp | (R)-acetate / (S)-alcohol | >99% |

| 1-(6-methyl-2-pyridyl)ethanol | Candida antarctica lipase (CAL) | 60 | (R)-acetate / (S)-alcohol | >99% |

Table 2: Enantioselective Catalytic Alkylation of Alkenyl Pyridines researchgate.net

| Substrate | Catalyst System | Grignard Reagent | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| (E)-2-(prop-1-en-1-yl)pyridine | CuBr·SMe₂ / Chiral Ligand / TMSOTf | EtMgBr | 87 | 89 |

| (E)-2-(4-methoxystyryl)pyridine | CuBr·SMe₂ / Chiral Ligand / TMSOTf | EtMgBr | 86 | 93 |

| (E)-3-(prop-1-en-1-yl)pyridine | CuBr·SMe₂ / Chiral Ligand / BF₃·OEt₂ | EtMgBr | 93 | 89 |

Table 3: Chemoenzymatic Asymmetric Synthesis of Pyridine-Based Alcohols nih.gov

| Substrate (Ketone) | Enzyme System | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 2-acetylpyridine | Alcohol Dehydrogenase | (S)-1-(pyridin-2-yl)ethanol | >99 | >99 |

| 3-acetylpyridine | Alcohol Dehydrogenase | (S)-1-(pyridin-3-yl)ethanol | >99 | >99 |

Mechanistic Investigations of Reactions Involving 6 P Tolylpyridin 3 Yl Methanol

Exploration of Reaction Pathways and Transition States

The reaction pathways of (6-P-Tolylpyridin-3-YL)methanol are primarily dictated by the three reactive sites: the hydroxymethyl group, the pyridine (B92270) ring, and the p-tolyl group. Investigations into these pathways often involve computational chemistry and experimental studies to elucidate transition states and reaction intermediates.

One of the primary reactions of the hydroxymethyl group is oxidation. The oxidation of primary alcohols to aldehydes is a common transformation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For this compound, this would proceed through a chromate (B82759) ester intermediate when using chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC). chemistrysteps.comlibretexts.org The reaction mechanism involves the formation of this ester, followed by a base-assisted elimination to yield the corresponding aldehyde, 6-(p-tolyl)nicotinaldehyde. libretexts.orgmasterorganicchemistry.com Stronger oxidizing agents could further convert the aldehyde to a carboxylic acid. khanacademy.org

Reactions involving the pyridine ring are influenced by its electron-deficient nature, which makes electrophilic aromatic substitution challenging. nih.gov Such reactions typically require harsh conditions and often result in low yields due to the deactivating effect of the nitrogen atom. nih.gov Conversely, the ring is more susceptible to nucleophilic aromatic substitution or functionalization through dearomatization-rearomatization strategies. researchgate.net Theoretical studies can model the energy barriers of these pathways, identifying the most plausible transition states. For instance, the activation of the pyridine ring with a Lewis acid can facilitate nucleophilic attack, forming a key intermediate sigma complex. acs.org

Below is a table summarizing potential reaction pathways for this compound.

| Reaction Type | Reagents/Conditions | Expected Product | Plausible Intermediate |

| Oxidation | Pyridinium Chlorochromate (PCC) | 6-(p-tolyl)nicotinaldehyde | Chromate ester |

| Electrophilic Substitution | Strong acid, high temperature | Substituted pyridine derivative | Sigma complex |

| Nucleophilic Phosphonation | Phosphine (B1218219) oxide, Lewis acid, oxidant | 4-Phosphonated pyridine derivative | Lewis acid-adduct, sigma complex |

Role of the Hydroxymethyl Group in Directing Reactions

The hydroxymethyl group (-CH₂OH) plays a significant role in directing the regioselectivity of reactions on the pyridine ring. In classical aromatic systems, the -CH₂OH group is considered weakly activating and directs electrophilic substitution to the ortho and para positions. researchgate.net However, in the context of the electron-deficient pyridine ring, its influence is more complex.

The primary role of the hydroxymethyl group is often as a site for further transformation, such as oxidation to an aldehyde (-CHO) or a carboxylic acid (-COOH). These transformations dramatically alter the electronic properties and directing effects. An aldehyde group, for example, is a deactivating, meta-directing group for electrophilic substitution.

A study on formyl pyridine derivatives highlighted that an adjacent hydroxyl group can deactivate the carbonyl group towards addition reactions, primarily through resonance donation. vanderbilt.edu While the hydroxymethyl group in this compound is not directly adjacent to a carbonyl, its hydroxyl component can participate in intramolecular hydrogen bonding, potentially influencing the transition states of nearby reactions. In catalytic processes, the hydroxyl group can also act as a coordination site for metal catalysts.

The directing influence of the hydroxymethyl group and its oxidized derivatives is summarized in the table below.

| Functional Group | Electronic Effect | Directing Effect (Electrophilic Substitution) |

| -CH₂OH | Weakly activating | Ortho, Para-directing (on a typical aromatic ring) |

| -CHO | Deactivating | Meta-directing |

| -COOH | Deactivating | Meta-directing |

Influence of P-Tolyl and Pyridine Moieties on Reactivity

The reactivity of this compound is significantly shaped by the electronic and steric characteristics of both the p-tolyl and pyridine moieties.

The pyridine moiety is an electron-deficient aromatic ring due to the electronegative nitrogen atom. nih.gov This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic system, making it basic and a good ligand for metal ions. chemistrysteps.com The electron-deficient nature of the ring makes it resistant to electrophilic attack but susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions relative to the nitrogen. The nitrogen atom can be protonated or coordinated to a Lewis acid, which further deactivates the ring towards electrophiles.

The p-tolyl group , consisting of a benzene (B151609) ring substituted with a methyl group, is attached at the C6 position of the pyridine ring. The methyl group is electron-donating through hyperconjugation, which slightly increases the electron density of the attached aromatic system. This electron-donating nature can partially counteract the electron-withdrawing effect of the pyridine nitrogen, potentially making the pyridine ring slightly more amenable to certain reactions compared to an unsubstituted pyridine.

The interplay between these two moieties creates a unique electronic environment. The p-tolyl group at the 6-position can sterically hinder reactions at the adjacent C5 position and the nitrogen atom.

Studies on Intermediates in Catalytic Cycles

While specific studies on the catalytic cycle intermediates of this compound are not extensively documented, plausible intermediates can be inferred from studies on related pyridyl compounds in various catalytic reactions.

In catalytic oxidation reactions , the alcohol can coordinate to a metal center to form a metal-alkoxide intermediate. This is a common step in many metal-catalyzed oxidation processes. Subsequent steps would involve the cleavage of a C-H bond to form the aldehyde product and a reduced form of the metal catalyst.

In cross-coupling reactions , where this compound might act as a ligand, the pyridine nitrogen is the most likely coordination site for a transition metal catalyst, such as palladium or rhodium. The formation of a metal-ligand complex is the first step in many catalytic cycles.

Recent advancements in pyridine functionalization have highlighted the role of dearomatized intermediates . researchgate.netprinceton.edu For instance, in some rhodium-catalyzed methylations of pyridines, a dearomatized dihydropyridine (B1217469) intermediate is formed via hydride addition. princeton.edu Such intermediates could be plausible in certain catalytic transformations of this compound, enabling functionalization at positions that are typically unreactive.

Catalytic transfer hydrogenation is another area where pyridylmethanols could be involved, potentially as hydrogen donors. researchgate.net In such processes, the alcohol is oxidized while another substrate is reduced. The mechanism would likely involve the formation of a metal-hydride species.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy identifies the different types of protons in the molecule. For (6-p-Tolylpyridin-3-YL)methanol, the spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and tolyl rings, the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons of the tolyl group. The chemical shift of each proton is influenced by its local electronic environment, and the integration of the signal corresponds to the number of protons of that type.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the mapping of the entire carbon framework. The chemical shifts are characteristic of the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (ortho to N) | ~8.5 | Doublet (d) | 1H |

| Pyridine H (para to N) | ~7.8 | Doublet of Doublets (dd) | 1H |

| Pyridine H (meta to N) | ~7.6 | Doublet (d) | 1H |

| Tolyl H (ortho to CH₃) | ~7.2 | Doublet (d) | 2H |

| Tolyl H (meta to CH₃) | ~7.9 | Doublet (d) | 2H |

| -CH₂- (Methanol) | ~4.7 | Singlet (s) | 2H |

| -CH₃ (Tolyl) | ~2.4 | Singlet (s) | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C (ipso, attached to tolyl) | ~158 |

| Pyridine C (ortho to N) | ~149 |

| Pyridine C (para to N) | ~135 |

| Pyridine C (ipso, attached to CH₂OH) | ~134 |

| Pyridine C (meta to N) | ~121 |

| Tolyl C (ipso, attached to pyridine) | ~136 |

| Tolyl C (para to pyridine) | ~140 |

| Tolyl C (ortho/meta to pyridine) | ~129, ~127 |

| -CH₂- (Methanol) | ~63 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to confirm the connectivity of the aromatic protons within the pyridine and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is powerful for piecing together the molecular structure by connecting different fragments, such as linking the tolyl methyl protons to the carbons of the tolyl ring and linking the methylene protons to the carbons of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be observed around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine and tolyl moieties would produce strong signals in the Raman spectrum.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 3000 - 2850 |

| Aromatic Rings | C=C and C=N Stretch | 1610 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass. For this compound (C₁₃H₁₃NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated mass.

Calculated Mass for this compound

| Formula | Species | Calculated Mass (m/z) |

|---|---|---|

| C₁₃H₁₃NO | [M+H]⁺ (Protonated Molecule) | 199.1021 + 1.0078 = 200.1099 |

X-ray Crystallography for Solid-State Structural Analysis

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the macroscopic properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-systems of the pyridine and tolyl rings in this compound are expected to absorb UV light, leading to π → π* transitions. The presence of the nitrogen atom's non-bonding electrons in the pyridine ring may also allow for n → π* transitions. libretexts.org The absorption maxima (λmax) are characteristic of the compound's chromophores. The spectrum of pyridine itself typically shows absorption maxima around 250-262 nm. researchgate.net The substitution pattern and the combination of the two aromatic rings in the target molecule would influence the exact position and intensity of these absorption bands.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of "(6-p-tolylpyridin-3-yl)methanol". These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org It has been successfully applied to study 6-arylated-pyridin-3-yl methanol (B129727) derivatives, providing insights into their optimized geometries and electronic properties. researchgate.net The B3LYP functional, a hybrid functional, is particularly popular for such studies as it provides a good balance between accuracy and computational cost, making it suitable for drug design and analysis of organic compounds. nih.gov

For the geometry optimization of molecules like "this compound", methods such as B3LYP with a 6-311++G(d,p) basis set are employed to find the minimum energy conformers without constraints. nih.gov This process determines the optimal bond lengths, bond angles, and dihedral angles in the ground state. nih.gov The resulting optimized structure provides a clear picture of the molecule's three-dimensional shape.

Following geometry optimization, various electronic properties can be calculated. These properties, derived from the electronic density, are crucial for understanding the molecule's behavior. Key parameters include ionization potential (I), electron affinity (A), electronegativity (X), chemical potential (µ), global hardness (η), global softness (σ), and the global electrophilicity index (ω). researchgate.net

Table 1: Calculated Electronic Properties of a Representative 6-arylated-pyridin-3-yl Methanol Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.23 |

| Electron Affinity (A) | 1.34 |

| Electronegativity (X) | 3.78 |

| Chemical Potential (µ) | -3.78 |

| Global Hardness (η) | 2.44 |

| Global Softness (σ) | 0.41 |

Note: Data is for a representative compound from the 6-arylated-pyridin-3-yl methanol class as a proxy for this compound. researchgate.net

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that can be used for geometry optimization and the calculation of molecular orbitals. ajchem-a.com While DFT methods are generally more common for larger molecules due to computational cost, ab initio calculations can provide highly accurate results, especially when electron correlation is accounted for using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

For molecules in the class of "this compound", ab initio calculations can be employed to obtain precise geometries and electronic properties, which can then be compared with results from DFT and experimental data to validate the computational models used. ajchem-a.com

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. dergipark.org.tr The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are critical parameters in determining molecular reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This energy gap can explain the charge transfer interactions occurring within the molecule. irjweb.com For 6-arylated-pyridin-3-yl methanol derivatives, DFT calculations at the B3LYP/6-311+G(2d,p) level have been used to determine the HOMO and LUMO energies. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, respectively. In a typical arylated pyridine (B92270) structure, the HOMO may be localized on the electron-rich aromatic rings, while the LUMO might be distributed across the pyridine ring and its substituents.

Table 2: Frontier Molecular Orbital Energies for a Representative 6-arylated-pyridin-3-yl Methanol Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -1.34 |

Note: Data is for a representative compound from the 6-arylated-pyridin-3-yl methanol class as a proxy for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.com The energy difference between these interacting orbitals is a key factor; a smaller energy gap leads to a stronger, more stabilizing interaction. youtube.comnih.gov

The energies of the HOMO and LUMO can be used to predict the sites of electrophilic and nucleophilic attack. The region of the molecule where the HOMO is localized is likely to be the site of electrophilic attack, while the region where the LUMO is localized is susceptible to nucleophilic attack.

By analyzing the FMOs of "this compound", one can predict its reactivity towards various reagents. The HOMO-LUMO gap is a good indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. mdpi.com The calculated electronic parameters, such as chemical hardness and softness, which are derived from the HOMO and LUMO energies, further quantify the molecule's reactivity. researchgate.net

Analysis of Electronic Effects and Substituent Influences

The electronic properties and reactivity of the core pyridine methanol structure are significantly influenced by the nature and position of its substituents. In "this compound", the p-tolyl group at the 6-position of the pyridine ring plays a crucial role.

The tolyl group is an electron-donating group due to the presence of the methyl substituent on the phenyl ring. This electron-donating nature can affect the electron density distribution across the entire molecule. Computational studies can quantify this effect by comparing the electronic properties of "this compound" with unsubstituted or differently substituted analogues.

Impact of the P-Tolyl Group on Pyridine Ring Electron Density

The electronic properties of the pyridine ring in this compound are significantly influenced by the presence of the p-tolyl substituent. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which reduces the π-electron density relative to benzene (B151609). The p-tolyl group, consisting of a methyl-substituted phenyl ring, generally acts as an electron-donating group through a combination of inductive and resonance effects.

Computational studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the electron density of the aromatic system. This increased electron density can, in turn, enhance intermolecular interactions such as π-π stacking. Natural Bond Orbital (NBO) analysis is a common computational method used to quantify the donor-acceptor interactions and charge transfer within a molecule, providing a detailed picture of the electronic effects of substituents. Theoretical investigations into n → π* interactions, where a lone pair of electrons is donated into an empty π* orbital, further elucidate the electronic landscape of such substituted aromatic systems. nih.gov

Table 1: Calculated Electron Density Parameters at Bond Critical Points for a Model Substituted Pyridine System

| Bond | Electron Density (ρ) (e/ų) | Laplacian of Electron Density (∇²ρ) (e/Å⁵) |

| C2-C3 | 1.75 | -15.2 |

| C3-C4 | 1.78 | -16.1 |

| C4-C5 | 1.76 | -15.5 |

| C5-C6 | 1.79 | -16.5 |

| N1-C2 | 1.82 | -18.0 |

| N1-C6 | 1.81 | -17.8 |

Note: The data in this table is illustrative and based on general findings for substituted pyridine systems. It does not represent experimentally determined values for this compound.

Intramolecular Hydrogen Bonding and Conformational Analysis

Conformational analysis, the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds, is essential for understanding the structure-property relationships of this compound. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to calculate the energies of different conformers and identify the most stable structures.

In substituted piperidines, which share a six-membered nitrogen-containing ring with pyridine, conformational free energies have been determined, and the results show that electrostatic interactions can be a deciding factor in conformational preferences. nih.gov For this compound, a key aspect of its conformational analysis would be the dihedral angle between the pyridine and p-tolyl rings, as well as the orientation of the hydroxymethyl group. The presence of an intramolecular hydrogen bond would likely favor a more planar conformation, bringing the hydroxyl group in proximity to the pyridine nitrogen. The strength and nature of this hydrogen bond can be further investigated using techniques like Atoms in Molecules (AIM) theory, which analyzes the electron density topology to characterize chemical bonds. mdpi.com

Table 2: Calculated Relative Energies of Different Conformers of a Model Pyridyl-Methanol System

| Conformer | Dihedral Angle (N-C3-C-O) | Relative Energy (kcal/mol) | Intramolecular H-bond |

| A | 0° | 0.0 | Yes |

| B | 60° | 1.5 | No |

| C | 120° | 2.8 | No |

| D | 180° | 3.5 | No |

Note: The data in this table is hypothetical and for illustrative purposes to show the potential energy differences between conformers with and without an intramolecular hydrogen bond.

Intermolecular Interaction Studies

π-π Stacking Interactions in Pyridine Systems

The aromatic rings of the pyridine and p-tolyl groups in this compound can participate in π-π stacking interactions. These non-covalent interactions are crucial in the solid-state packing of aromatic molecules and in the formation of supramolecular assemblies. The geometry of π-π stacking can vary, with common arrangements being face-to-face, T-shaped, and offset-stacked conformations. nih.gov

Computational studies have shown that in substituted pyridinium ions, electron-donating substituents can enhance π+-π+ stacking interactions. nih.gov The p-tolyl group in this compound, being electron-donating, would be expected to influence the strength of π-π stacking. The preferred conformation of these interactions is often a balance between electrostatic repulsion and dispersion forces. Quantum chemical calculations have indicated that T-shaped and offset-stacked conformations are often energetically favored over face-to-face arrangements due to reduced electron repulsion. nih.gov

Table 3: Typical Geometrical Parameters for π-π Stacking Interactions in Pyridine Systems

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Parallel-displaced | 3.5 - 4.5 | ~0 |

| T-shaped | 4.5 - 5.5 | ~90 |

| Sandwich | 3.3 - 3.8 | ~0 |

Note: This table provides typical ranges for geometrical parameters of π-π stacking interactions observed in pyridine-containing crystal structures.

Hydrogen Bonding Network Analysis

The hydroxymethyl group of this compound can act as both a hydrogen bond donor (from the OH group) and an acceptor (at the oxygen atom). The pyridine nitrogen can also act as a hydrogen bond acceptor. These functionalities allow the molecule to form extensive intermolecular hydrogen bonding networks in the solid state and in solution.

Analysis of hydrogen bonding networks is critical for understanding the crystal packing and physical properties of the compound. Computational studies can predict the geometry and strength of these hydrogen bonds. For instance, in the crystal structure of pazufloxacin mesylate, a complex molecule with multiple hydrogen bond donors and acceptors, the hydrogen bonding network was found to have a layered structure. mdpi.com Such networks play a crucial role in stabilizing the crystal lattice. uni-bayreuth.de

DFT calculations on methanol-water clusters have been used to analyze the hydrogen bonding network and the cooperative effects that arise from multiple hydrogen bonds. researchgate.net Similar computational approaches can be applied to this compound to understand how individual molecules self-assemble through hydrogen bonding to form larger structures. The analysis of these networks often involves identifying repeating motifs and understanding the roles of different functional groups as donors and acceptors.

Host-Guest Interaction Modeling in Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that govern the formation of complex assemblies from smaller molecular components. fiveable.me In this context, this compound can be considered as a "guest" molecule that can be encapsulated within a larger "host" molecule. The principles of molecular recognition, which rely on complementarity in size, shape, and chemical functionality, are central to these host-guest interactions. fiveable.me

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, and these interactions can be modeled using computational methods. thno.org Molecular modeling has been used to predict the most stable conformations of host-guest complexes involving pyridine-containing guests, providing insights into the binding properties. researchgate.net

The binding of a guest molecule within a host is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. nih.gov The p-tolyl group of this compound could potentially interact with a hydrophobic cavity of a host molecule, while the hydroxymethyl and pyridine moieties could form specific hydrogen bonds. Modeling these interactions can help in the design of new supramolecular systems with specific properties and functions.

Applications in Organic Synthesis and Materials Science Excluding Clinical Data

(6-p-Tolylpyridin-3-yl)methanol as a Versatile Synthetic Building Block

This compound serves as a valuable and adaptable starting material in the field of organic synthesis. Its structure, which incorporates a pyridine (B92270) ring, a tolyl group, and a reactive hydroxymethyl functional group, provides multiple sites for chemical modification. This versatility allows for its use as both a precursor for more complex pyridine derivatives and as a key intermediate in multi-step synthetic pathways.

The inherent reactivity of the hydroxymethyl group in this compound allows for its conversion into a variety of other functional groups, paving the way for the synthesis of a wide array of advanced pyridine derivatives. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates for carbon-carbon bond formation and amidation reactions, respectively.

Furthermore, the hydroxyl group can be readily converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This enables the introduction of a diverse range of functionalities at the 3-position of the pyridine ring, including amines, ethers, and thioethers. These transformations are foundational in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, pyridinylmethanol derivatives have been investigated as precursors for compounds with biological activity nih.govresearchgate.net.

A general scheme for the derivatization of this compound is presented below:

| Starting Material | Reagent(s) | Product Functional Group | Potential Applications of Derivatives |

| This compound | PCC or DMP | Aldehyde | Synthesis of larger molecules via Wittig or Grignard reactions |

| This compound | KMnO4 or Jones' Reagent | Carboxylic Acid | Formation of amides, esters, and other acid derivatives |

| This compound | TsCl, pyridine | Tosylate | Nucleophilic substitution with various nucleophiles |

| This compound | SOCl2 or PBr3 | Halide (Cl or Br) | Grignard reagent formation, cross-coupling reactions |

This table is interactive and provides a simplified overview of potential synthetic transformations.

Beyond its role as a direct precursor, this compound often features as a crucial intermediate in more extended and complex synthetic sequences. The pyridine nitrogen and the tolyl group can influence the reactivity of the molecule and participate in various chemical transformations. The tolyl group, for example, can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.

In multi-step syntheses, the hydroxymethyl group might be protected, allowing for chemical modifications at other positions of the molecule, and then deprotected at a later stage to participate in subsequent reactions. This strategic use of protecting groups is a common tactic in the synthesis of complex organic molecules and highlights the importance of intermediates like this compound. While specific multi-step syntheses detailing the use of this exact compound are not extensively documented in publicly available literature, the principles of heterocyclic synthesis suggest its utility in constructing more elaborate molecular architectures researchgate.net.

Ligand Design and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property, combined with the ability to introduce other coordinating groups through modification of the hydroxymethyl functionality, positions this compound as a valuable scaffold in the design of novel ligands for coordination chemistry and catalysis.

The development of new ligands is a critical area of research in catalysis, as the ligand structure profoundly influences the activity, selectivity, and stability of the metal catalyst. By modifying the hydroxymethyl group of this compound to incorporate other donor atoms such as phosphorus, sulfur, or additional nitrogen atoms, a variety of bidentate and tridentate ligands can be synthesized.

For example, the conversion of the alcohol to a phosphine-containing moiety would result in a P,N-ligand. P,N-ligands are a well-established and highly successful class of ligands in asymmetric catalysis, finding application in a wide range of transition metal-catalyzed reactions nih.govrsc.org. The combination of a hard nitrogen donor and a soft phosphorus donor allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. Palladium complexes bearing phosphine (B1218219) ligands are particularly effective in cross-coupling reactions nih.govrsc.orgresearchgate.net.

| Ligand Type | Potential Synthesis from this compound | Coordinating Atoms | Potential Catalytic Applications |

| P,N-Ligand | Conversion of -CH2OH to -CH2PR2 | Phosphorus, Nitrogen | Asymmetric hydrogenation, cross-coupling reactions |

| N,N'-Ligand | Reaction of the corresponding aldehyde with a chiral diamine | Nitrogen, Nitrogen | Asymmetric epoxidation, cyclopropanation |

| N,O-Ligand | Etherification with a molecule containing another donor atom | Nitrogen, Oxygen | Polymerization, oxidation reactions |

This interactive table illustrates the potential for creating diverse ligands from the starting compound.

A particularly exciting application of this compound in ligand design is in the synthesis of chiral ligands for asymmetric catalysis. By introducing a chiral element into the ligand structure, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Chirality can be introduced in several ways. For instance, the hydroxymethyl group can be used to attach a chiral auxiliary, or the tolyl group could be replaced by a chiral biphenyl moiety. Furthermore, if a phosphine group is introduced, the phosphorus atom itself can be a stereocenter, leading to P-chiral ligands, which have shown exceptional performance in asymmetric hydrogenation and other transformations researchgate.netnih.gov. The development of novel chiral P,N-ligands is an active area of research with significant potential for the discovery of new and highly efficient asymmetric catalysts nih.govd-nb.info. While specific examples utilizing this compound are not yet prevalent in the literature, the modular nature of this building block makes it an attractive candidate for the future development of such ligands nih.govresearchgate.net.

Supramolecular Chemistry and Self-Assembly

The distinct architecture of this compound, featuring both hydrogen-bonding capabilities and aromatic domains, makes it a valuable component in the construction of complex supramolecular structures.

While specific research on this compound as a primary component in the design of molecular receptors is not extensively documented, the principles of supramolecular chemistry suggest its potential utility. The pyridyl nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol (B129727) substituent can serve as a hydrogen bond donor. These features, combined with the aromatic stacking potential of the tolyl and pyridine rings, are fundamental to the creation of host-guest systems. For instance, TADDOL derivatives have been successfully used to form 1:1 host-guest inclusion compounds with pyridine and its methylated derivatives acs.org. This highlights the general capacity of functionalized aromatic compounds to engage in selective molecular recognition.

The solid-state structure and crystal packing of molecules are governed by a variety of non-covalent interactions. In derivatives of pyridinylmethanol, interactions such as O—H⋯N hydrogen bonds are crucial in forming organized assemblies, such as helical chains in the crystal structure of phenyl(pyridin-2-yl)methanol nih.gov. The crystal packing of more complex systems is often directed by a combination of C—H⋯O contacts, π–π stacking, N—H⋯π, and C—H⋯π interactions between aromatic moieties researchgate.net. The interplay of these weak forces is essential for the stability and ultimate three-dimensional structure of the crystalline material nih.govrsc.org. Theoretical studies, including Hirshfeld surface analysis, are instrumental in understanding and quantifying these non-covalent interactions within molecular crystals nih.govrsc.org.

The ability of a molecule to direct the formation of a specific product in a chemical reaction is known as the templating effect. While direct applications of this compound in templated synthesis are not widely reported, its structural motifs are relevant. For example, pyridyl and imidazole donors have been incorporated into ligands for the construction of stimuli-responsive heterobimetallic cages, demonstrating how specific functional groups can guide the assembly of complex architectures nih.govresearchgate.net. Such cages can exhibit host-guest chemistry, encapsulating smaller molecules and ions nih.govresearchgate.net.

Scaffold Development in Medicinal Chemistry (Design and Synthesis Focus)

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The derivatization of this core structure is a common strategy in the pursuit of new therapeutic agents.

The synthesis of various (6-arylated-pyridin-3-yl)methanol derivatives provides a basis for creating novel molecular scaffolds researchgate.net. The general structure of aryl(pyridinyl)methanol can be accessed through various synthetic methodologies, including nickel-catalyzed reactions rsc.orgrsc.org. These scaffolds can then be further functionalized to probe interactions with biological targets. For example, the (6-methoxypypyridin-3-yl)methanol derivative is recognized as a useful fragment for molecular linking and modification in drug discovery targetmol.com.

Table 1: Examples of Synthesized (6-arylated-pyridin-3-yl)methanol Derivatives

| Derivative Name | Aryl Substituent |

| (6-(2-benzofuranyl)pyridin-3-yl)methanol | 2-Benzofuranyl |

| (6-([biphenyl]-4-yl)3-pyridinyl)methanol | Biphenyl-4-yl |

| (6-(3-Flourophenyl)-4-pyridine)methanol | 3-Fluorophenyl |

| (6-(4-Chlorophenyl)-4-pyridine)methanol | 4-Chlorophenyl |

This table is based on derivatives synthesized in a study by Ahmed et al. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridine-based molecules, SAR studies have been crucial in the development of potent and selective inhibitors for various enzyme targets, particularly kinases nih.gov.

In the context of kinase inhibitors, the presence of a tolyl group can be significant for binding. For instance, in a series of p38α MAP kinase inhibitors, a tolyl group attached to a pyrazole nucleus was found to provide important π-CH2 interactions with the kinase nih.gov. This highlights how the specific arrangement of aromatic and other functional groups can dictate the potency and selectivity of a drug candidate. SAR studies on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of lipid kinases also demonstrate the tolerance for a wide variety of substituents on the aryl ring at the 6-position of the pyridine scaffold mdpi.comresearchgate.net.

Table 2: Key Moieties in Pyridine-Based Kinase Inhibitors and Their SAR Implications

| Moiety | SAR Implication | Reference Example |

| p-Tolyl group | Provides π-CH2 interactions with the kinase. | p38α MAP kinase inhibitors nih.gov |

| Pyridine ring | Core scaffold, allows for diverse functionalization. | Rho kinase (ROCK) inhibitors nih.gov |

| Aryl group at position 6 | Tolerates a wide variety of substituents, influencing potency. | PIKfyve/PIP4K2C inhibitors mdpi.comresearchgate.net |

| Methanol substituent | Can be modified to explore interactions with the ATP-binding domain. | General strategy for kinase inhibitors |

Theoretical frameworks for SAR often involve computational modeling to predict how structural modifications will affect binding affinity and biological activity. These studies are integral to the rational design of new and more effective therapeutic agents.

High-Throughput Synthesis of this compound Derivatives for Screening Libraries

The efficient discovery of novel bioactive molecules relies heavily on the ability to synthesize and screen large, structurally diverse compound libraries. High-throughput synthesis (HTS) methodologies, often employing automated and parallel techniques, have become indispensable in this endeavor. While specific literature detailing the high-throughput synthesis of a library based on the "this compound" scaffold is not extensively documented, the principles of combinatorial chemistry and automated synthesis are readily applicable to generate a diverse set of derivatives for screening purposes. nih.govvapourtec.com

The generation of a screening library of "this compound" derivatives would typically involve the parallel modification of the core structure at several key positions. Automated liquid handling systems and robotic platforms can be programmed to perform a series of reactions in microtiter plates or arrays of reaction vessels, enabling the rapid production of hundreds or thousands of unique compounds. nih.govacs.org

Key diversification points on the "this compound" scaffold could include:

Modification of the hydroxyl group: The primary alcohol functionality can be readily converted into a variety of other functional groups through esterification, etherification, or oxidation, allowing for the introduction of a wide range of substituents.

Substitution on the pyridine ring: While the existing tolyl group occupies the 6-position, further functionalization of the pyridine ring at other available positions could be explored using modern cross-coupling methodologies.

Modification of the tolyl group: The para-methyl group on the tolyl substituent provides a handle for further chemical transformations, such as benzylic bromination followed by nucleophilic substitution, to introduce additional diversity.

The resulting library of compounds, each with a unique structural variation, can then be subjected to high-throughput screening assays to identify hits with desired biological activities. nih.gov The data generated from these screens can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective molecules. nih.gov

Table 1: Potential Reactions for High-Throughput Synthesis of this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential for Automation |

| Esterification | Acyl chlorides or carboxylic acids with coupling agents (e.g., DCC, EDC) | High |

| Etherification | Alkyl halides with a base (e.g., NaH) | High |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Medium |

| Suzuki Coupling | Aryl boronic acids with a palladium catalyst | High |

| Buchwald-Hartwig Amination | Amines with a palladium catalyst | High |

Potential in Materials Science (Excluding Physical Properties)

The unique structural features of "this compound," combining a rigid biaryl pyridine core with a reactive hydroxyl group, make it an intriguing building block for the development of novel functional materials.

Integration into Functional Polymeric Architectures

The incorporation of specific functional moieties into polymer backbones or as side chains can impart tailored properties to the resulting materials. mdpi.commdpi.comnih.gov The hydroxyl group of "this compound" serves as a convenient point of attachment for polymerization or for grafting onto existing polymer chains.

Another approach involves the post-polymerization modification of polymers containing reactive groups (e.g., chloroacetyl or epoxy groups) with "this compound". This method allows for the precise introduction of the pyridyl moiety onto a pre-synthesized polymer scaffold.

The resulting pyridyl-functionalized polymers could find applications in various areas of materials science, including:

Catalysis: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal catalysts, leading to the development of polymer-supported catalysts that are easily recoverable and reusable.

Adsorbents: The aromatic and polar nature of the pyridyl group may allow these polymers to selectively adsorb certain molecules, making them potentially useful for separation and purification applications.

Coatings and Films: The rigid structure of the biaryl pyridine unit could enhance the thermal and mechanical properties of polymer films and coatings.

A recent development in a related area is the rapid metal-free synthesis of pyridyl-functionalized conjugated microporous polymers (PCMPs). rsc.org These materials have shown promise for applications in visible-light-driven water splitting, highlighting the potential of incorporating pyridine functionalities into porous polymer networks. While not specifically utilizing "this compound", this work demonstrates the utility of pyridyl-containing building blocks in creating advanced functional materials.

Optoelectronic Properties in Conjugated Systems (Theoretical Studies)

The electronic properties of conjugated organic molecules are largely determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap influences the molecule's absorption and emission of light, as well as its charge transport characteristics.

For a molecule like "this compound," the conjugated system extends across the pyridine and tolyl rings. Theoretical calculations could elucidate how the substitution pattern and the nature of the substituents affect the HOMO and LUMO energy levels.

Table 2: Predicted Effects of Structural Modifications on Optoelectronic Properties (Based on General Principles)

| Structural Modification | Predicted Effect on HOMO-LUMO Gap | Rationale |

| Extension of Conjugation | Decrease | Delocalization of π-electrons over a larger system |

| Introduction of Electron-Donating Groups | Increase in HOMO energy, smaller gap | Destabilization of the HOMO |

| Introduction of Electron-Accepting Groups | Decrease in LUMO energy, smaller gap | Stabilization of the LUMO |

A theoretical investigation of pyridyl-functionalized fluoren-9-ylidene malononitrile compounds has demonstrated that the inclusion of a malononitrile group significantly reduces the HOMO-LUMO energy gap, leading to improved photovoltaic behavior. chemmethod.com This highlights how strategic functionalization can tune the optoelectronic properties of pyridine-containing molecules for specific applications, such as in dye-sensitized solar cells. DFT studies on other pyridine derivatives have also shown a correlation between molecular structure and electronic properties, which can be correlated with their biological activity. nih.gov